molecular formula C14H15N3S B5805576 N-PHENYL-N'-[2-(4-PYRIDYL)ETHYL]THIOUREA

N-PHENYL-N'-[2-(4-PYRIDYL)ETHYL]THIOUREA

Cat. No.: B5805576
M. Wt: 257.36 g/mol
InChI Key: CZZZDAZFMUNTJA-UHFFFAOYSA-N
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Description

N-Phenyl-N'-[2-(4-pyridyl)ethyl]thiourea is a synthetic thiourea derivative of significant interest in medicinal chemistry and biochemical research. Thiourea derivatives are recognized as privileged structures in drug discovery due to their ability to form stable hydrogen bonds with biological targets, such as enzymes and receptors . This specific compound features a phenyl group and a pyridylethyl group attached to the thiourea core, a structural motif common in compounds with diverse biological activities. Researchers value this compound for its potential in various applications. Similar N-phenylthiourea analogs have been identified as inhibitors of the tyrosinase enzyme . Furthermore, thiourea derivatives, in general, are extensively studied for their broad spectrum of pharmacological properties, including antibacterial, anticancer, and antiviral activities . The molecular structure, which includes nitrogen and sulfur atoms, allows it to act as a ligand, capable of coordinating with various metal centers to form stable complexes that may be explored for their catalytic or antimicrobial properties . This product is provided for research purposes to investigate these and other potential mechanisms of action. It is intended for use in laboratory studies only. This compound is Not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1-phenyl-3-(2-pyridin-4-ylethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3S/c18-14(17-13-4-2-1-3-5-13)16-11-8-12-6-9-15-10-7-12/h1-7,9-10H,8,11H2,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZZZDAZFMUNTJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NCCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-PHENYL-N’-[2-(4-PYRIDYL)ETHYL]THIOUREA typically involves the reaction of 2-aminothiazole or 2-furfurylamine with the appropriate isothiocyanate . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods: Industrial production methods for thiourea derivatives often involve large-scale reactions using similar synthetic routes. The process may include additional steps for purification and isolation of the desired compound to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: N-PHENYL-N’-[2-(4-PYRIDYL)ETHYL]THIOUREA undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines .

Scientific Research Applications

N-PHENYL-N’-[2-(4-PYRIDYL)ETHYL]THIOUREA has several scientific research applications:

Mechanism of Action

The mechanism of action of N-PHENYL-N’-[2-(4-PYRIDYL)ETHYL]THIOUREA involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Structural and Functional Group Variations

a) N-(4-Methyl-2-pyridinyl)-N'-phenylthiourea
  • Molecular Formula : C₁₃H₁₃N₃S
  • Molecular Weight : 243.33 g/mol
  • Key Features : A methyl group at the 4-position of the pyridinyl ring increases lipophilicity compared to the target compound’s unsubstituted 4-pyridylethyl chain. This substitution may alter solubility and metal-complexation behavior .
b) N-BENZOYL-N'-[4-(METHYLSULFANYL)PHENYL]THIOUREA
  • Molecular Formula : C₁₅H₁₄N₂OS₂
  • Molecular Weight : 302.41 g/mol
c) N-[[3-FLUORO-4-ETHOXY-PYRID-2-YL]ETHYL]-N'-[5-NITRILOMETHYL-PYRIDYL]THIOUREA
  • Molecular Formula : C₁₆H₁₆FN₅OS
  • Molecular Weight : 367.38 g/mol
  • Key Features : Fluorine and ethoxy groups on the pyridine ring enhance electronic polarization, while the nitrile group may improve binding to biological targets (e.g., enzymes or receptors) .
d) N-(4-Hydroxyphenyl)thiourea
  • Molecular Formula : C₇H₈N₂OS
  • Molecular Weight : 168.21 g/mol
  • Key Features : The hydroxyl group increases hydrophilicity, making this compound more water-soluble than the target compound. This property is critical for pharmaceutical applications .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Solubility Trends Key Substituents
N-PHENYL-N'-[2-(4-PYRIDYL)ETHYL]THIOUREA* ~257.34 (estimated) Moderate in polar solvents 4-Pyridylethyl, Phenyl
N-(4-Methyl-2-pyridinyl)-N'-phenylthiourea 243.33 Low in water, high in DMSO 4-Methylpyridinyl
N-BENZOYL-N'-[4-(METHYLSULFANYL)PHENYL]THIOUREA 302.41 Low in polar solvents Benzoyl, Methylsulfanyl
N-(4-Hydroxyphenyl)thiourea 168.21 High in water, ethanol 4-Hydroxyphenyl
N-ALLYL-N'-[3-(TRIFLUOROMETHYL)PHENYL]THIOUREA 331.37 (estimated) Moderate in organic solvents Allyl, Trifluoromethylphenyl

*Estimated based on structural analogs.

Q & A

Q. What are the recommended synthetic methodologies for N-phenyl-N'-[2-(4-pyridyl)ethyl]thiourea, and how can reaction conditions be optimized?

The synthesis of thiourea derivatives typically involves reacting phenyl isothiocyanate with substituted amines. For example, microwave-assisted synthesis (e.g., 10 minutes at controlled power) can achieve high yields (>95%) by accelerating the reaction kinetics compared to traditional reflux methods . Optimization should focus on solvent selection (e.g., ethanol or DMF), stoichiometric ratios (1:1 amine:isothiocyanate), and purification via recrystallization or column chromatography.

Q. How can researchers confirm the structural integrity and purity of this compound?

Key characterization techniques include:

  • NMR spectroscopy : Analyze proton environments (e.g., thiourea NH signals at δ 9–11 ppm) and aromatic proton splitting patterns .
  • IR spectroscopy : Confirm the presence of C=S (1200–1250 cm⁻¹) and N-H stretches (3200–3400 cm⁻¹) .
  • Elemental analysis : Validate empirical formula accuracy (e.g., C, H, N, S content) .
  • HPLC or TLC : Assess purity (>95%) using reverse-phase C18 columns or silica gel plates .

Advanced Research Questions

Q. How can transition metal complexes of this thiourea derivative be designed, and what analytical techniques validate their coordination?

Thioureas act as bidentate ligands via sulfur and nitrogen atoms. To synthesize complexes:

  • React the ligand with metal salts (e.g., CuCl₂, Ni(NO₃)₂) in ethanol under reflux.
  • Use molar conductance measurements to determine electrolytic nature (e.g., 1:2 or 1:1 metal-ligand ratios).
  • Validate coordination via UV-Vis spectroscopy (d-d transitions for octahedral complexes) and EPR for paramagnetic metals like Cu(II) .

Q. What strategies are effective for evaluating the biological activity of this compound?

  • Antimicrobial assays : Use broth microdilution (MIC values) against Gram-positive/negative bacteria and fungi .
  • Anticancer screening : MTT assays on cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
  • Enzyme inhibition : Test HIV-1 protease or reverse transcriptase inhibition via fluorometric assays (e.g., 100 µM concentration for >90% inhibition) .

Q. How can computational docking studies predict the interaction of this compound with biological targets?

  • Use Autodock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., HIV-1 RT or protease).
  • Analyze binding poses for key interactions:
    • Pyridyl nitrogen hydrogen bonding with active-site residues (e.g., Lys101 in HIV-1 RT).
    • Hydrophobic contacts with aromatic side chains (e.g., Tyr181) .

Q. What structural modifications enhance the bioactivity of thiourea derivatives, and how can SAR be studied?

  • Introduce electron-withdrawing groups (e.g., -CF₃, -Cl) on aromatic rings to improve lipophilicity and target binding .
  • Compare bioactivity of analogs (e.g., N-phenyl vs. N-pyridyl substitutions) via molecular docking and in vitro assays to identify critical substituents .

Q. How do spectroscopic and crystallographic techniques resolve coordination ambiguities in metal-thiourea complexes?

  • Single-crystal XRD : Determine bond lengths (e.g., M-S ≈ 2.3 Å) and geometry (e.g., distorted octahedral) .
  • Magnetic susceptibility : Differentiate high-spin (Fe³⁺) vs. low-spin (Co³⁺) configurations.
  • Thermogravimetric analysis (TGA) : Assess thermal stability and hydration states .

Methodological Considerations

  • Contradictions in data : Conflicting bioactivity results (e.g., antimicrobial vs. antitumor) may arise from assay conditions (e.g., pH, solvent). Validate findings with orthogonal methods .
  • Advanced purity checks : Use HRMS to confirm molecular ions and DSC for polymorph screening .

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